Prorocentrolide

Description

Discovery and Initial Academic Characterization Context

Prorocentrolide is a marine biotoxin that was first identified in 1984. nih.gov The initial discovery was made through a mouse bioassay, where it was noted for its rapid onset of neurological symptoms, earning it the name "fast-acting toxin". nih.govmdpi.com This was a significant finding as the observed symptoms were distinctly different from those caused by diarrhetic toxins. mdpi.com

The first member of this class, this compound A, was isolated and structurally characterized in 1988 from cultures of the dinoflagellate Prorocentrum lima. nih.govnih.govresearchgate.net This organism, found in both temperate and tropical waters, is also known to produce other toxins like okadaic acid. nih.govmdpi.com The isolation of this compound A was a notable achievement, requiring a large-scale culture of the dinoflagellate. nih.gov

Following this, another analog, this compound B, was isolated from the tropical dinoflagellate Prorocentrum maculosum. nih.gov This compound also exhibited the characteristic rapid toxic response in mouse bioassays. nih.gov The structural elucidation of these initial prorocentrolides was accomplished using NMR spectroscopy and mass spectrometry. researchgate.netnih.gov These early studies established the foundational knowledge of this unique class of marine toxins.

Significance in Marine Natural Products Research

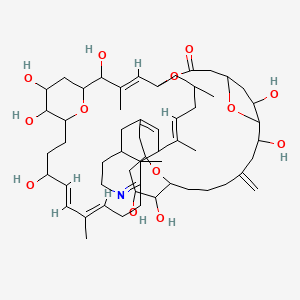

Prorocentrolides are a significant class of compounds within the field of marine natural products due to their complex and unique chemical structures. researchgate.netontosight.ai They belong to the family of cyclic imine phycotoxins, which are known for their potent biological activities. mdpi.com The structure of prorocentrolides is characterized by a 26-membered carbo-macrocycle and a 28-membered macrocyclic lactone, arranged around a hexahydroisoquinoline ring that contains the characteristic cyclic imine group. mdpi.comnih.gov This intricate architecture makes them a compelling target for synthetic chemists and a subject of interest for understanding their biosynthesis in marine organisms. nih.govontosight.ai

The biological activity of prorocentrolides further underscores their importance. They are recognized as neurotoxins, and research has shown that this compound A acts as an antagonist of both muscle-type and neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comresearchgate.net This mode of action is a key area of investigation, as it helps to explain the "fast-acting" toxicity observed in early studies. mdpi.com The exploration of these mechanisms provides valuable insights into neuropharmacology and the function of ion channels. nih.govnih.gov

Furthermore, the discovery of various this compound analogs has expanded the chemical diversity within this class, offering opportunities to study structure-activity relationships. nih.gov The investigation of these compounds contributes to the broader understanding of the ecological roles of toxins produced by dinoflagellates and their potential impacts on marine ecosystems and human health through seafood consumption. nih.govontosight.airesearchgate.net

Current Research Landscape and Emerging Questions

The current research on prorocentrolides is focused on several key areas. A primary goal is to fully elucidate the mode of action of different this compound analogs. While this compound A has been shown to target nAChRs, the specific mechanisms and the activities of other analogs are still under investigation. nih.govmdpi.comnih.gov Understanding these details is crucial for assessing their toxicological significance. mdpi.com

Another active area of research is the exploration of the potential therapeutic applications of prorocentrolides. ontosight.ai Some studies have investigated the cytotoxic effects of certain prorocentrolides against human cancer cell lines, revealing that they can induce apoptosis and cell cycle arrest. nih.gov For instance, 4-hydroxythis compound and this compound C have demonstrated inhibitory effects on the proliferation of human carcinoma cells. nih.gov These findings suggest that this compound analogs could be promising candidates for the development of new anticancer drugs. nih.govontosight.ai

Several emerging questions are driving future research directions. The biosynthesis of these complex molecules by dinoflagellates is not yet fully understood. nih.gov Unraveling the biosynthetic pathways could provide insights into the ecological conditions that favor their production. mdpi.com Additionally, the full extent of the chemical diversity of prorocentrolides in different Prorocentrum species and geographical locations remains an open question. mdpi.comresearchgate.net Further research is also needed to determine the potential risks these toxins pose to human health through the food chain. researchgate.net

Properties

CAS No. |

117120-34-0 |

|---|---|

Molecular Formula |

C56H85NO13 |

Molecular Weight |

980.3 g/mol |

IUPAC Name |

(10E,12E,23E,47E)-14,18,19,22,31,33,40,41-octahydroxy-2,11,23,47,50-pentamethyl-35-methylidene-26,53,54,55-tetraoxa-6-azaheptacyclo[23.21.5.13,45.117,21.129,32.139,43.02,7]pentapentaconta-6,10,12,23,45,47-hexaen-27-one |

InChI |

InChI=1S/C56H85NO13/c1-31-9-8-12-50-56(6)37(19-20-57-50)24-36-25-40-27-43(59)53(65)47(67-40)11-7-10-32(2)22-45(61)55-46(62)28-41(69-55)29-51(63)68-39(21-33(3)13-15-34(4)42(56)26-36)23-35(5)52(64)49-30-44(60)54(66)48(70-49)18-17-38(58)16-14-31/h9,14-16,23,26,33,37-49,52-55,58-62,64-66H,2,7-8,10-13,17-22,24-25,27-30H2,1,3-6H3/b16-14+,31-9+,34-15+,35-23+ |

InChI Key |

XZXZSKRRHGFIQS-YFHRIDBKSA-N |

SMILES |

CC1CC=C(C2C=C3CC4C2(C(=NCC4)CCC=C(C=CC(CCC5C(C(CC(O5)C(C(=CC(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)C)O)O)O)O)C)C)C |

Isomeric SMILES |

CC1C/C=C(/C2C=C3CC4C2(C(=NCC4)CC/C=C(/C=C/C(CCC5C(C(CC(O5)C(/C(=C/C(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)/C)O)O)O)O)\C)C)\C |

Canonical SMILES |

CC1CC=C(C2C=C3CC4C2(C(=NCC4)CCC=C(C=CC(CCC5C(C(CC(O5)C(C(=CC(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)C)O)O)O)O)C)C)C |

Origin of Product |

United States |

Biological Origin and Ecological Dynamics of Prorocentrolide Production

Prorocentrum Species as Biosynthetic Producers of Prorocentrolide

The biosynthesis of this compound is intricately linked to specific species within the dinoflagellate genus Prorocentrum. These microscopic, often photosynthetic organisms are a key component of marine ecosystems and are known for producing a diverse array of secondary metabolites.

Influence of Genetic and Environmental Factors on this compound Biosynthesis

The production of this compound by Prorocentrum species is a complex process influenced by a combination of genetic predispositions and environmental cues. The biosynthesis of many dinoflagellate toxins, including prorocentrolides, is thought to occur via the polyketide pathway. frontiersin.orgfrontiersin.org However, the specific genes and enzymatic steps involved in this compound synthesis are not yet fully elucidated, and the molecular genetics of dinoflagellate toxin biosynthesis, in general, remain poorly understood. researchgate.netnih.gov

Environmental factors play a crucial role in modulating the production of secondary metabolites in dinoflagellates. frontiersin.org Key factors that can influence phycotoxin production include:

Nutrients: Nutrient availability, particularly nitrogen and phosphorus, is a significant factor. frontiersin.orgfrontiersin.org Nutrient limitation, especially nitrogen depletion, has been shown to increase the production of some phycotoxins in Prorocentrum species, although this can also lead to a decline in cell growth. frontiersin.orgfrontiersin.org The chemical form of nitrogen may also affect toxin production. frontiersin.org Phosphorus limitation has also been observed to promote the production of other toxins in Prorocentrum. frontiersin.org

Temperature: Temperature is a critical environmental parameter affecting the growth and toxin production of benthic Prorocentrum. researchgate.netresearchgate.net The tolerance and optimal temperature for growth and toxin synthesis are often strain-specific and can be related to the organism's original habitat. frontiersin.org For example, tropical strains may have different temperature tolerances than those from temperate regions. frontiersin.org

Light: Light intensity, duration, and wavelength are fundamental for photosynthetic organisms like Prorocentrum and can influence their metabolic processes, including toxin production. frontiersin.orgfrontiersin.org

Salinity: Salinity levels in the surrounding water can also impact the physiological state of Prorocentrum and, consequently, its production of secondary metabolites. researchgate.net

Circadian Rhythms: The internal biological clock of dinoflagellates can influence their growth rates and the biosynthesis of secondary metabolites. frontiersin.org

It is important to note that the response to these environmental factors is often species- and even strain-dependent, leading to significant variability in this compound production in natural populations. frontiersin.org

Ecological Roles and Inter-organismal Interactions of this compound

The production of this compound is believed to confer ecological advantages to the producing organisms, influencing their interactions with other species and their role in the broader marine ecosystem.

Investigation of Allelopathic Interactions in Marine Ecosystems

Allelopathy, the chemical inhibition of one organism by another, is a significant factor in aquatic ecosystems. plos.orgird.frrhhz.net Phycotoxins like this compound are thought to have an allelopathic function, potentially inhibiting the growth of competing microalgae. frontiersin.org This can provide the this compound-producing Prorocentrum with a competitive edge for resources such as light and nutrients.

Studies have explored the allelopathic interactions between macrophytes and harmful algal bloom-forming dinoflagellates, including Prorocentrum lima. plos.orgird.fr While some macrophytes can inhibit the growth of these dinoflagellates, the interactions are often species-specific. plos.org The production of allelochemicals by Prorocentrum itself could play a role in structuring the microbial community in its immediate vicinity.

Role in Defense Mechanisms Against Predation

The synthesis of toxins is a well-established anti-predator adaptation in many organisms. wikipedia.orgfiveable.melibretexts.orgkhanacademy.orgopentextbooks.org.hk this compound, being a "fast-acting toxin," is believed to serve as a defense mechanism against grazing predators. nih.govfrontiersin.org The rapid onset of toxic effects following ingestion can deter herbivores and reduce predation pressure on Prorocentrum populations.

Research on the feeding behavior of heterotrophic protists on various Prorocentrum species has provided insights into this defensive role. For example, some common predators like Oxyrrhis marina and Oblea rotunda did not feed on Prorocentrum lima, a known this compound producer. e-algae.org The negative growth of certain predators when exposed to P. lima suggests that the toxins produced, including this compound, may be responsible for this grazing deterrence. e-algae.org

Contributions to Harmful Algal Bloom Dynamics

Harmful algal blooms (HABs) are proliferations of microalgae that can have detrimental effects on marine ecosystems and human health. researchgate.netfrontiersin.org Several species of Prorocentrum are known to form HABs. e-algae.org The production of toxins like this compound can contribute to the success and persistence of these blooms. frontiersin.org

The allelopathic and anti-predator properties of this compound can give the producing Prorocentrum species a competitive advantage, allowing them to outcompete other phytoplankton and resist grazing pressure. frontiersin.org This can lead to the formation of dense blooms. The ecological conditions that favor the growth of this compound-producing Prorocentrum species, such as specific temperature and nutrient regimes, are also the conditions that can lead to the development of HABs. researchgate.net Therefore, understanding the factors that regulate this compound production is crucial for understanding and predicting the dynamics of harmful algal blooms involving these species.

Biosynthetic Pathways and Molecular Mechanisms of Prorocentrolide Production

Proposed Biosynthetic Precursors and Pathways for Prorocentrolide

The structural backbone of this compound strongly suggests it originates from the polyketide pathway. frontiersin.orgresearchgate.net Polyketides are a diverse class of natural products assembled from simple carboxylate precursors, primarily acetate (B1210297) and propionate, in a manner analogous to fatty acid synthesis.

Initial biosynthetic investigations involved feeding cultured Prorocentrum lima with stable isotope-labeled acetic acid. researchgate.netjst.go.jp These experiments confirmed the polyketide origin of the molecule. However, the labeling patterns were complex; out of the 56 carbons in the this compound structure, only 44 to 49 were successfully labeled by acetate precursors. researchgate.netjst.go.jp This incomplete labeling indicates that other, non-acetate building blocks are incorporated into the final structure. The labeling patterns observed suggested the involvement of precursors formed via malonate, succinate, and 3-hydroxy-3-methylglutarate pathways. jst.go.jp

Furthermore, the biosynthesis of related macrolides in dinoflagellates, such as spirolides, has been shown to incorporate intact amino acids like glycine. nih.gov Given the nitrogen-containing hexahydroisoquinoline ring in this compound, it is highly probable that an amino acid serves as a key precursor for this part of the molecule, although the specific amino acid has not yet been definitively identified.

Enzymatic Machinery Involved in this compound Biosynthesis (e.g., Polyketide Synthases)

The assembly of the this compound carbon skeleton is believed to be catalyzed by a suite of enzymes known as Polyketide Synthases (PKSs). frontiersin.orgnih.gov The chemical architecture of this compound suggests the involvement of Type I PKSs. nih.govmdpi.com These are large, multi-domain enzymes where each domain, or "module," is responsible for one cycle of chain elongation and modification. nih.gov

Transcriptomic analyses of Prorocentrum lima, a known producer of prorocentrolides, have provided significant insights into the enzymatic machinery. nih.govfrontiersin.org These studies have unearthed a vast and complex repertoire of PKS-related genes. Key findings from a 2023 study include:

210 unigenes encoding single-domain PKSs with similarities to Type I PKSs. nih.gov

15 transcripts that encode for multi-domain PKSs, which form the typical modular structure of Type I PKSs. nih.gov

5 transcripts encoding for hybrid Nonribosomal Peptide Synthetase (NRPS)/PKS enzymes. nih.gov

The presence of hybrid NRPS/PKS transcripts is particularly noteworthy, as it supports the hypothesis that an amino acid precursor is integrated into the polyketide structure, a process mediated by an NRPS module. nih.gov The large number of both single-domain and multi-domain PKS transcripts suggests that dinoflagellates may employ a unique combination of these enzymes to construct complex polyketides like this compound. nih.govresearchgate.net

Genetic Basis of this compound Biosynthetic Gene Clusters

In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are physically grouped on the chromosome in a functional unit called a Biosynthetic Gene Cluster (BGC). This co-location facilitates the coordinated expression and regulation of all the necessary genes.

While the existence of a this compound BGC is highly probable, its complete sequence and organization remain to be elucidated. The immense size and complexity of dinoflagellate genomes present significant challenges to genomic research. frontiersin.org However, transcriptomic studies of Prorocentrum lima have laid the groundwork for identifying candidate genes.

Analyses have successfully identified numerous potential PKS genes, but definitively linking a specific set of these genes to this compound production is an ongoing area of research. nih.govresearchgate.net Early studies using degenerate PCR on genomic DNA from Prorocentrum uncovered 16 unique ketoacyl-synthase (KS) domain sequences, a key component of PKSs. nih.gov More recent and comprehensive RNA-sequencing efforts have vastly expanded this catalog, identifying hundreds of potential PKS-related unigenes. nih.gov The current scientific consensus is that a BGC for this compound exists, but its constituent genes are scattered among the vast genomic data, awaiting definitive functional characterization.

Table 1: PKS-Related Transcripts Identified in Prorocentrum lima Transcriptome This table summarizes findings from a transcriptomic study, indicating the genetic potential for complex polyketide synthesis.

| Transcript Type | Number Identified | Implication for this compound Biosynthesis | Reference |

| Single-Domain PKS Unigenes | 210 | May function in a dissociated or iterative manner to build the polyketide chain. | nih.gov |

| Multi-Domain PKS Transcripts | 15 | Represents classic modular Type I PKSs responsible for chain elongation and modification. | nih.gov |

| Hybrid NRPS/PKS Transcripts | 5 | Supports the incorporation of an amino acid precursor to form the nitrogenous ring system. | nih.gov |

Regulation of this compound Biosynthesis at the Molecular Level

The production of secondary metabolites like this compound is tightly regulated to balance the significant metabolic cost with the ecological benefit. This regulation occurs at multiple levels, from the transcription of genes to the influence of environmental cues.

Gene expression in dinoflagellates has unique features, but evidence for transcriptional regulation of metabolic pathways is growing. In Prorocentrum lima, the expression of genes involved in polyketide synthesis is demonstrably responsive to environmental conditions. A key finding is that under phosphorus-limited conditions, a total of 16 PKS genes were significantly up-regulated, which correlated with an increase in toxin production. nih.govresearchgate.net This provides direct evidence of transcriptional control over the biosynthetic machinery.

Furthermore, studies on other genes in Prorocentrum have revealed that gene expression can be regulated by the cell cycle and diel (daily light-dark) rhythms. This suggests that the biosynthesis of this compound could be temporally controlled, possibly linked to specific phases of cell growth or periods of photosynthetic activity. While the specific transcription factors and regulatory elements for the this compound BGC are not yet known, the up-regulation of PKS genes under nutrient stress is a clear indicator of a sophisticated molecular control network. researchgate.net

The production of this compound and other toxins by Prorocentrum is profoundly influenced by environmental factors. frontiersin.orgfrontiersin.org These triggers can modulate the underlying regulatory networks, leading to increased or decreased synthesis.

Nutrient Limitation : This is one of the most significant factors. Limitation of both phosphorus (P) and nitrogen (N) has been shown to boost the production of polyketide toxins in Prorocentrum species. frontiersin.orgresearchgate.netmdpi.com Under P-deficiency, P. lima not only up-regulates PKS genes but also increases its cellular toxin content. researchgate.netmdpi.com This response is thought to be an adaptive strategy, as the synthesis of carbon-rich secondary metabolites may serve a protective role when cell division is limited by nutrient availability. frontiersin.orgmdpi.com

Temperature : Temperature affects enzymatic activities and can promote stress, which in turn can trigger toxin production. frontiersin.orgresearchgate.net Studies have shown that for Prorocentrum species, the optimal temperature for maximum growth does not always align with the temperature for maximum toxin production, indicating a complex regulatory interplay. frontiersin.orgresearchgate.net

Light : As photosynthetic organisms, light is a fundamental resource for dinoflagellates, providing the energy required for complex biosynthesis. frontiersin.org The production of related toxins in Prorocentrum has been shown to be influenced by light conditions, with some biosynthetic steps being light-mediated. frontiersin.org

Biotic Factors : The presence of grazers can also induce toxin production, suggesting that this compound may function as an anti-grazing chemical defense. mdpi.com

**Table 2: Influence of Environmental Factors on Toxin Production in Prorocentrum*** *This table summarizes the general effects of various environmental triggers on the biosynthesis of polyketide toxins, including this compound, by its producer organism.

| Environmental Factor | Observed Effect on Toxin Production | Potential Mechanism | References |

| Phosphorus Limitation | Increased toxin production | Upregulation of PKS gene transcription; shift in metabolic resources from growth to defense. | nih.govresearchgate.netresearchgate.netmdpi.com |

| Nitrogen Limitation | Increased toxin production | General stress response, reallocation of carbon and energy. | frontiersin.orgmdpi.com |

| Temperature | Modulates toxin production (often enhanced by stress-inducing temperatures) | Affects enzyme kinetics and overall cell physiology. | frontiersin.orgresearchgate.netresearchgate.net |

| Light Availability | Influences rate of biosynthesis | Provides energy (ATP, NADPH) from photosynthesis for the energetically expensive pathway. | frontiersin.orgfrontiersin.org |

| Presence of Grazers | Increased toxin production | Induced chemical defense response. | mdpi.com |

Molecular and Cellular Mechanisms of Prorocentrolide Action

Investigation of Prorocentrolide's Cellular Targets

Research into the molecular targets of prorocentrolides has identified the nicotinic acetylcholine (B1216132) receptors (nAChRs) as a primary site of action. mdpi.comnih.gov These ligand-gated ion channels are crucial for fast synaptic transmission in the nervous system and at the neuromuscular junction. mdpi.com

The interaction of this compound-A with nAChRs has been demonstrated through competitive binding assays. mdpi.com In these studies, this compound-A was shown to displace the radiolabeled antagonist, [¹²⁵I]α-bungarotoxin, from its binding sites. nih.govnih.gov This competitive displacement was observed in preparations of Torpedo electric organ membranes, which are rich in the muscle-type (α1)₂β1γδ nAChR, and in HEK-293 cells engineered to express the chimeric chick neuronal α7-5HT₃ receptor. mdpi.comnih.gov This indicates that this compound-A directly interacts with the ligand-binding sites on both muscle and neuronal nAChR subtypes. mdpi.com Molecular docking studies suggest that the binding mode of this compound-A to nAChRs is distinct from other cyclic imine toxins, notably lacking the characteristic hydrogen bond between its iminium group and the Trp147 residue in the receptor's binding site. mdpi.comnih.gov

Functional studies using electrophysiological techniques have characterized this compound-A as an inhibitor of nAChR function. nih.gov When applied to Xenopus oocytes expressing nAChRs, this compound-A did not elicit any current on its own, demonstrating a lack of agonist activity. mdpi.comnih.gov Instead, it effectively blocked the inward currents induced by the native agonist, acetylcholine (ACh). mdpi.comnih.gov

This compound-A exhibits a degree of subtype specificity, showing a higher affinity for the muscle-type nAChR compared to the neuronal α7 subtype. mdpi.comnih.gov While it inhibits both receptor types, competitive binding assays revealed it was more potent on the muscle-type (α1)₂β1γδ nAChR. nih.gov The inhibitory effect on human α7 nAChRs expressed in Xenopus oocytes was dose-dependent, with a calculated half-maximal inhibitory concentration (IC₅₀). nih.gov

Identification of Nicotinic Acetylcholine Receptor (nAChR) Binding Sites

Modulation of Intracellular Signaling Pathways by this compound

Beyond direct receptor inhibition, certain this compound analogues have been found to significantly influence intracellular signaling pathways that govern cell proliferation and survival, particularly in cancer cell lines. nih.govnih.gov

Studies using 4-hydroxythis compound and this compound C have demonstrated their ability to halt the proliferation of human cancer cells by inducing cell cycle arrest. nih.govnih.govresearchgate.net The specific phase of arrest appears to be cell-line dependent. nih.govnih.gov In human lung carcinoma (A549) cells, these compounds caused an arrest in the S phase of the cell cycle. nih.govresearchgate.net Conversely, in human colon adenocarcinoma (HT-29) cells, treatment with these prorocentrolides led to a significant accumulation of cells in the G2/M phase. nih.govresearchgate.netfrontiersin.org This G2/M arrest indicates an inhibition of the transition from the G2 phase to mitosis. nih.gov

The induction of cell cycle arrest by 4-hydroxythis compound and this compound C is associated with significant alterations in the expression levels of key regulatory proteins. nih.govdntb.gov.ua In both A549 and HT-29 cells, treatment with these compounds led to a decreased expression of Cyclin B1 and its partner kinase Cdc2, a complex critical for the G2/M transition. nih.gov Furthermore, the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, was increased. nih.gov The expression of proteins that drive the cell cycle forward, such as CDK2 and CDK4, was observed to decrease. nih.govresearchgate.net

In addition to cell cycle regulators, these this compound analogues also modulate the expression of proteins central to apoptosis. nih.govnih.gov A notable decrease in the levels of anti-apoptotic proteins, including Bcl-2, Bcl-xl, and survivin, was observed following treatment. nih.govresearchgate.net

Effects on Cell Cycle Progression and Arrest

Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of 4-hydroxythis compound and this compound C against cancer cells are primarily mediated through the induction of apoptosis, or programmed cell death. nih.govontosight.ai This is supported by several lines of evidence from studies on A549 and HT-29 cells. nih.gov

A key event in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov Treatment with these this compound analogues resulted in a concentration-dependent increase in the activity of caspase-3/7, which are critical effector caspases. nih.gov The activation of these caspases leads to the cleavage of specific cellular substrates, culminating in the dismantling of the cell. nih.gov One such substrate is poly (ADP-ribose) polymerase (PARP). The increased expression of cleaved-PARP following exposure to the compounds is a well-established hallmark of caspase-dependent apoptosis. nih.gov The downregulation of anti-apoptotic proteins like Bcl-2 and survivin further facilitates the apoptotic process by lowering the threshold for caspase activation. nih.govresearchgate.net

Induction of Apoptotic Pathways at the Cellular Level

Studies on this compound analogs, such as 4-hydroxythis compound and this compound C, have demonstrated their capacity to inhibit the proliferation of human carcinoma cells by inducing apoptosis. nih.govnih.gov This pro-apoptotic activity has been notably observed in human lung cancer (A549) and colon cancer (HT-29) cell lines. nih.gov The induction of apoptosis is a primary pathway for cell death initiated by these compounds. nih.govresearchgate.net

The process is characterized by distinct morphological and biochemical changes within the cells. For instance, treatment with these this compound analogs leads to observable nuclear fragmentation. nih.gov Flow cytometric analysis using Annexin V/PI double staining has confirmed an increase in the population of apoptotic cells. nih.govresearchgate.net Specifically, exposure to 4-hydroxythis compound and this compound C resulted in a concentration-dependent increase in both early and late-stage apoptotic cells in both A549 and HT-29 cell lines. nih.gov

At the molecular level, this induced apoptosis is associated with significant alterations in the expression of key regulatory proteins. nih.govdntb.gov.ua A critical event is the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, which increases following treatment with these compounds. nih.gov Concurrently, there is a marked decrease in the expression levels of several anti-apoptotic proteins, as detailed in the table below. nih.gov

Table 1: Effect of this compound Analogs on Apoptosis-Related Protein Expression

This table summarizes the observed changes in the expression of key proteins involved in the apoptotic pathway following treatment with 4-hydroxythis compound and this compound C in A549 and HT-29 cancer cells.

| Protein | Protein Family/Function | Observed Effect | Implication |

| Bcl-2 | Anti-apoptotic (Bcl-2 family) | Decreased Expression | Promotes Apoptosis |

| Bcl-xl | Anti-apoptotic (Bcl-2 family) | Decreased Expression | Promotes Apoptosis |

| Survivin | Inhibitor of Apoptosis (IAP) | Decreased Expression | Promotes Apoptosis |

| Cleaved-PARP | DNA Repair/Apoptosis Marker | Increased Levels | Indicates Apoptotic Execution |

Mitochondrial Dysfunction and Caspase Cascade Activation

The apoptotic pathway triggered by this compound analogs is intrinsically linked to mitochondrial dysfunction and the subsequent activation of the caspase cascade. nih.govresearchgate.net The mitochondrion is a central player in the regulation of apoptosis, and its disruption is a key step in initiating the cell death program. nih.govnih.gov

Research has shown that 4-hydroxythis compound and this compound C induce mitochondrial depolarization in both A549 and HT-29 cells. nih.govresearchgate.net This loss of mitochondrial membrane potential is a critical event that often precedes the execution phase of apoptosis. nih.gov The depolarization was confirmed using the JC-1 fluorescent probe, which measures the integrity of the mitochondrial membrane potential. nih.gov

The disruption of the mitochondrial membrane leads to the activation of a family of cysteine proteases known as caspases, which are central executioners of apoptosis. wikipedia.org The apoptosis induced by this compound analogs is a caspase-dependent process. nih.gov Specifically, studies have documented a concentration-dependent increase in the activity of caspase-3 and caspase-7 in cancer cells treated with 4-hydroxythis compound and this compound C. nih.gov The activation of these executioner caspases is responsible for cleaving a host of cellular substrates, including PARP-1, ultimately leading to the orchestrated disassembly of the cell. nih.govwikipedia.org This cascade, originating from mitochondrial dysfunction, is a pivotal component of the cytotoxic mechanism of these this compound compounds. nih.gov

Table 2: this compound-Induced Mitochondrial and Caspase Events

This table outlines the key events related to mitochondrial health and caspase activation in A549 and HT-29 cells upon treatment with this compound analogs.

| Cellular Event | Method of Detection | Observed Result | Significance |

| Mitochondrial Membrane Potential | JC-1 Fluorescent Probe | Reduction in JC-1 red/green ratio | Indicates Mitochondrial Depolarization |

| Caspase-3/7 Activity | Caspase-Glo® 3/7 Assay | Concentration-dependent increase in activity | Confirms Activation of Executioner Caspases |

Chemical Synthesis and Analog Development of Prorocentrolide

Total Synthesis Strategies and Methodologies for Prorocentrolide and its Core Structure

While a completed total synthesis of this compound has not yet been reported in peer-reviewed literature, the synthetic community has developed a robust toolbox for constructing related cyclic imine toxins such as pinnatoxins and spirolides. nih.govnih.gov These established strategies provide a clear blueprint for a potential synthesis of this compound. The overarching approach is typically a convergent one, where complex fragments are synthesized independently before being coupled and cyclized in the final stages. nih.govresearchgate.net

A hypothetical retrosynthetic analysis of this compound would logically begin by disconnecting the two macrocycles and the core structure. Key retrosynthetic bond disconnections would likely include:

Macrocycle Disconnections: The 26-membered carbocycle and the 28-membered macrolactone are prime candidates for disconnection via modern macrocyclization reactions. Ring-closing metathesis (RCM) is a powerful and frequently used method for forming large carbocycles in related toxin syntheses. nih.govnih.govliverpool.ac.uk The macrolactone could be disconnected at the ester linkage, setting up a late-stage macrolactonization, such as a Yamaguchi or Shiina esterification. chemistry-chemists.com

Core Structure Fragmentation: The central hexahydroisoquinoline moiety, which contains the crucial cyclic imine, would be disconnected into simpler acyclic precursors. This typically involves breaking the C-N bonds of the imine and other key C-C bonds that can be formed through reliable transformations like aldol (B89426) reactions, alkylations, or conjugate additions. pitt.edu

Fragment-Based Strategy: This leads to a strategy focused on the synthesis of several key fragments of similar complexity. For this compound, this would likely translate to three major building blocks: one for the upper lactone portion, one for the lower carbocyclic chain, and one for the central imine core. This approach allows for parallel synthesis efforts and the flexibility to modify individual fragments to create analogs.

This strategic breakdown is patterned on the presumed biogenesis of cyclic imine toxins, where a highly functionalized acyclic polyketide chain is believed to undergo a cascade of cyclizations to form the final structure. researchgate.net

The dense array of stereocenters in this compound demands a high level of stereocontrol throughout any synthetic sequence. Drawing from the successful syntheses of related marine toxins, several key stereoselective transformations would be indispensable: nih.govnih.gov

Asymmetric Aldol and Allylation Reactions: To set key carbon-carbon bonds while controlling the stereochemistry of adjacent hydroxyl and methyl groups. Methods like Brown's asymmetric allylation are standard for creating chiral centers. chemistry-chemists.com

Diels-Alder Cycloadditions: Both intramolecular and intermolecular Diels-Alder reactions are powerful tools for constructing cyclic systems with multiple stereocenters simultaneously. Asymmetric variants, often using chiral catalysts, have been used to create the core ring systems of toxins like gymnodimine. nih.govacs.org

Ireland-Claisen Rearrangement: This sigmatropic rearrangement is particularly effective for stereoselectively forming challenging quaternary carbon centers, a feature present in the core of many spiroimine toxins. nih.gov

Substrate-Controlled Reductions and Additions: Once initial stereocenters are set, they can be used to direct the stereochemical outcome of subsequent reactions on the growing molecule.

Ring-Closing Metathesis (RCM): While primarily a cyclization tool, the choice of catalyst (e.g., Grubbs' first, second, or third generation catalysts) and substrate design can influence the geometry of the resulting double bond, adding another layer of control. nih.gov

| Synthetic Challenge | Key Transformation | Example from Related Syntheses |

| Macrocycle Formation | Ring-Closing Metathesis (RCM) | Formation of the 27-membered carbocycle of Pinnatoxin A. nih.govnih.gov |

| Core Ring Construction | Asymmetric Diels-Alder Reaction | Enantioselective synthesis of the spiroimine precursor in Gymnodimine synthesis. nih.gov |

| Quaternary Center Formation | Ireland-Claisen Rearrangement | Stereocontrolled synthesis of the spiroimine subunit of Pinnatoxins. nih.gov |

| Macrolactone Formation | Yamaguchi Esterification | Used in strategies for macrolide skeleton formation. chemistry-chemists.com |

A significant challenge lies in the formation of the large, flexible macrocycles. These reactions can be low-yielding due to entropic factors and competing side reactions like dimerization. nih.gov The development of RCM by Grubbs and Schrock was a landmark innovation that has made the synthesis of such macrocycles more feasible. nih.gov

Another major difficulty is the chemical stability of the intermediates and the final product. The cyclic imine moiety, while a key pharmacophore, can be sensitive to hydrolysis, and its formation can sometimes require harsh thermal conditions. nih.gov Furthermore, the scarcity of the natural product from its source, the dinoflagellate Prorocentrum lima, means that chemists have very little material to use for comparison and structural confirmation, making total synthesis the only viable route to obtaining sufficient quantities for thorough biological investigation. frontiersin.orgfrontiersin.org

Key Stereoselective Transformations in Synthesis

Semisynthesis and Chemical Derivatization Approaches for this compound Analogs

Semisynthesis, the chemical modification of an isolated natural product, is a common strategy for generating analogs for structure-activity relationship studies. However, in the case of this compound, there are no significant reports of semisynthetic derivatization in the scientific literature. This is almost certainly due to the extremely low natural abundance of the compound. frontiersin.orgfrontiersin.org Obtaining sufficient starting material from Prorocentrum cultures for a derivatization campaign is impractical. While this approach has been used for other marine toxins, such as the acylation of dinophysistoxins, the supply limitations of this compound have precluded such work. canada.caifremer.fr

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Despite the lack of synthetic material, some structure-activity relationship (SAR) studies have been conducted using isolated natural this compound analogs. These studies aim to understand which parts of the molecule are essential for its biological activity.

Research has shown that this compound-A acts as an antagonist at both muscle-type and neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), though it has a higher affinity for the muscle-type receptor. mdpi.comacs.orgmdpi.com The activity of different analogs provides insight into the importance of various structural features. For example, this compound C, which lacks a tetrahydropyran (B127337) ring present in other analogs, exhibits notable cytotoxicity against certain cancer cell lines. frontiersin.orgnih.govunina.it This suggests that modifications to the macrocyclic lactone portion of the molecule can significantly impact its biological profile.

The pharmacophore is the minimal set of structural features required for a molecule to exert a specific biological activity. For the broader class of cyclic imine toxins, the cyclic imine moiety is widely considered to be the primary pharmacophore. mdpi.comresearchgate.netresearchgate.net The large macrocyclic structure serves as a rigid scaffold to present the imine group in a specific orientation for binding to its target receptor. mdpi.com

Impact of Structural Modifications on Molecular Interactions

The molecular architecture of prorocentrolides, characterized by a 26-membered carbo-macrocycle and a 28-membered macrocyclic lactone arranged around a hexahydroisoquinoline core, is fundamental to their biological activity. mdpi.comresearchgate.netresearchgate.netnih.gov This core structure, which includes a distinctive cyclic imine group, serves as a scaffold for various modifications, leading to a family of natural analogs with differing molecular interaction profiles. mdpi.comresearchgate.netmdpi.com Research into these structural variations has provided significant insights into how specific chemical features govern the compounds' interactions with biological targets.

This compound-A and Nicotinic Acetylcholine Receptors (nAChRs)

This compound-A has been identified as an antagonist of both muscle-type (α1₂β1γδ) and neuronal (α7) nicotinic acetylcholine receptors (nAChRs). mdpi.comnih.govresearchgate.net Molecular docking studies have been instrumental in elucidating the nature of this interaction. mdpi.comnih.gov A pivotal finding from these computational analyses is the unique binding mode of this compound-A compared to other cyclic imine toxins. mdpi.com Specifically, studies revealed the absence of the characteristic hydrogen bond between the iminium group of this compound-A and the backbone carbonyl group of the tryptophan residue at position 147 (Trp147) within the receptor. mdpi.comnih.gov This particular hydrogen bond is a common feature in the complexes formed between other spiroimine toxins and nAChRs. mdpi.com The lack of this key interaction is proposed to explain the weaker binding affinity of this compound-A for nAChRs relative to other compounds in the cyclic imine family. mdpi.comnih.gov This highlights a direct correlation between the structural conformation around the imine moiety and the strength of the molecular interaction with the nAChR target.

Impact of Analog Modifications on Cytotoxicity and Cellular Pathways

Structural modifications in other this compound analogs lead to different biological activities and molecular interactions. Analogs such as 4-hydroxythis compound and this compound C have demonstrated significant cytotoxic activity against various human cancer cell lines. mdpi.comnih.govresearchgate.netnih.gov The structural elucidation of these compounds revealed that 4-hydroxythis compound is characterized by a hydroxyl group at the C-4 position, while the more recently isolated this compound C is defined by the absence of an ether ring and the presence of an additional double bond when compared to its 4-hydroxy counterpart. nih.gov

The cytotoxic effects of these analogs are a result of their interaction with intracellular molecular pathways. nih.govresearchgate.net Research has shown that 4-hydroxythis compound and this compound C can induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.comnih.govresearchgate.net These outcomes are associated with alterations in the expression levels of key proteins that regulate the cell cycle and apoptosis. nih.govresearchgate.net Affected proteins include cyclins (cyclin D1, cyclin E1), cyclin-dependent kinases (CDK2, CDK4), and apoptosis-related proteins such as PPAR, Bcl-2, Bcl-xl, and survivin. nih.govresearchgate.net These findings indicate that modifications to the this compound core structure can shift the molecule's interaction profile from nAChR antagonism to the modulation of complex cellular machinery involved in cell proliferation and survival.

The table below summarizes the research findings on different this compound analogs, their structural characteristics, and their observed molecular interactions or biological effects.

| Compound | Key Structural Feature / Modification | Observed Molecular Interaction / Biological Effect | Reference |

|---|---|---|---|

| This compound-A | Parent macrocyclic imine structure | Antagonist of muscle-type and neuronal nAChRs; lacks H-bond with Trp147, resulting in weaker affinity compared to other cyclic imines. | mdpi.comnih.gov |

| 4-Hydroxythis compound | Addition of a hydroxyl group at C-4 | Induces apoptosis and cell cycle arrest in human cancer cells by altering levels of cyclins, CDKs, and apoptosis-related proteins. | nih.govresearchgate.netnih.gov |

| This compound C | Lacks an ether ring and has an extra double bond compared to 4-hydroxythis compound | Exhibits cytotoxicity against HCT-116 and Neuro-2a cells; induces apoptosis and cell cycle arrest by modulating cell cycle and apoptosis proteins. | nih.govresearchgate.netnih.gov |

Advanced Analytical and Methodological Approaches in Prorocentrolide Research

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation of Analogs

The unambiguous determination of the complex, polycyclic structure of prorocentrolide and its related compounds relies heavily on a combination of advanced spectroscopic methods.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the initial characterization of this compound and its analogs. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is fundamental in distinguishing between isomers and identifying new, previously uncharacterized analogs. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been instrumental in confirming the molecular formulas of various marine toxins, including this compound. mdpi.comkyoto-u.ac.jpnih.gov For instance, HRESIMS was used to establish the molecular formula of this compound B as C₆₃H₁₁₀O₂₄S. nih.gov Furthermore, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has proven to be a powerful tool for the detection and identification of prorocentrolides and other lipophilic toxins in complex matrices like shellfish extracts. researchgate.netnih.gov

| Technique | Application in this compound Research | Key Information Obtained |

| HRESIMS | Determination of molecular formula | Elemental composition, accurate mass |

| LC-HRMS | Detection and identification in complex samples | Toxin profiles, presence of analogs |

| FAB-CID-MS/MS | Structural confirmation of analogs | Fragmentation patterns, structural details |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to elucidate the complex three-dimensional structure of molecules like this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons within the molecule. kyoto-u.ac.jpnih.gov However, for large and intricate structures, two-dimensional (2D) NMR experiments are essential. Techniques like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms, piecing together the complex ring systems and side chains of this compound. nih.gov For example, 2D NMR analysis was employed to determine the relative structure of the six- and five-membered cyclic systems within this compound B. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the relative stereochemistry of the molecule by measuring the spatial proximity of different protons. mdpi.com In some cases, Quantum Mechanical-Nuclear Magnetic Resonance (QM-NMR) methods are used to aid in the assignment of NMR signals and to determine relative configurations. researchgate.net

| NMR Technique | Purpose in this compound Structural Elucidation |

| ¹H and ¹³C NMR | Provides initial information on proton and carbon environments. kyoto-u.ac.jpnih.gov |

| COSY & TOCSY | Establishes proton-proton correlations to map out spin systems. nih.gov |

| HSQC | Correlates protons to their directly attached carbons. nih.gov |

| HMBC | Shows correlations between protons and carbons over two to three bonds, revealing long-range connectivity. nih.gov |

| NOESY | Determines spatial proximity of protons, crucial for establishing relative stereochemistry. mdpi.com |

| QM-NMR | Aids in spectroscopic assignment and determination of relative configurations. researchgate.net |

X-ray Crystallography for Absolute Configuration Determination

While NMR can reveal the relative stereochemistry of a molecule, determining its absolute configuration often requires X-ray crystallography. This technique involves crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal. The resulting electron density map provides a precise three-dimensional model of the molecule, unequivocally establishing the absolute stereochemistry of all chiral centers. Although obtaining suitable crystals of complex natural products like this compound can be challenging, this method, when successful, provides the definitive structural proof. researchgate.netacs.org For some marine toxins, the absolute configuration has been successfully established using this technique. acs.org

Chromatographic Separation and Purification Methodologies

The isolation of pure this compound from its natural source, typically dinoflagellates of the Prorocentrum genus, is a critical step for structural elucidation and bioactivity studies. This process involves a series of sophisticated chromatographic techniques. Initial extraction from the dinoflagellate biomass is often followed by partitioning and then multiple rounds of chromatography. arizona.edu

High-Performance Liquid Chromatography (HPLC) is a key technique used in the purification process. nih.gov Reversed-phase HPLC, often using C18 columns, is commonly employed to separate this compound from other lipophilic compounds present in the crude extract. nih.govmdpi.com The separation is typically performed using a gradient system with two or more solvents to achieve optimal resolution. fao.org The development of Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS) has provided a highly sensitive and efficient method for both the separation and quantification of this compound and other marine toxins. mdpi.com

Development of Bioassays for Mechanistic Studies

Understanding the biological effects of this compound requires the development of specific and sensitive bioassays. These assays are crucial for investigating the toxin's mechanism of action and identifying the cellular pathways it affects.

Cell-Based Assays for Pathway Analysis

Cell-based assays are powerful tools for studying the effects of this compound on cellular processes. These assays can be used to investigate a wide range of biological activities, including cytotoxicity and the modulation of specific signaling pathways. mdpi.com For instance, this compound A has been shown to act on both muscle and neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a higher affinity for the muscle-type nAChR. acs.org Cell-based assays utilizing cells expressing these receptors are therefore essential for characterizing the interaction of this compound with its molecular targets. The development of such assays allows researchers to dissect the molecular mechanisms underlying the observed physiological effects of the toxin.

Biochemical Assays for Receptor Binding and Enzymatic Activity

Biochemical assays are fundamental in elucidating the molecular targets and affinity of prorocentrolides. gd3services.com Receptor-binding assays, in particular, have been instrumental in identifying the interaction between this compound-A and its targets. nih.gov These assays typically measure the competition between the toxin and a known radiolabeled ligand for a specific receptor. mdpi.com

A primary method employed is the competition-binding assay, which has been used to characterize the binding affinity and antagonist potency of this compound-A. nih.gov In these experiments, membranes from tissues rich in a specific receptor, such as Torpedo membranes expressing the muscle-type nicotinic acetylcholine receptor (nAChR), or cultured cells engineered to express a specific receptor subtype, like HEK-293 cells expressing the chimeric chick neuronal α7-5HT3 nAChR, are utilized. nih.govmdpi.com The assay involves incubating these membranes or cells with a radiotracer, such as [¹²⁵I]α-bungarotoxin, in the presence of varying concentrations of this compound. nih.gov The displacement of the radioligand by this compound is measured, allowing for the determination of the toxin's binding affinity. mdpi.com

Research findings from these assays demonstrate that this compound-A acts as a direct competitive antagonist at both muscle-type (α1₂β1γδ) and neuronal (α7) nAChR subtypes. mdpi.com The results indicated that this compound-A displaces [¹²⁵I]α-bungarotoxin in a concentration-dependent manner. mdpi.com However, its affinity was found to be lower compared to other cyclic imine toxins. mdpi.com Specifically, this compound-A exhibited a lower affinity for the neuronal α7-5HT₃ nAChR compared to the muscle-type α1₂β1γδ nAChR. mdpi.com

While the outline subsection includes "enzymatic activity," current research primarily focuses on this compound's interaction with ligand-gated ion channels rather than direct modulation of enzymatic catalysis. mdpi.comechinobase.org The biochemical assays described are centered on receptor-ligand binding dynamics. gd3services.commdpi.com

Table 1: Receptor Binding Assay Findings for this compound-A

| Parameter | Receptor System | Key Finding | Citation |

|---|---|---|---|

| Binding Interaction | Muscle-type (α1₂β1γδ) nAChR from Torpedo membranes | This compound-A competitively displaces [¹²⁵I]α-bungarotoxin. | mdpi.com |

| Binding Interaction | Neuronal α7-5HT₃ nAChR in HEK-293 cells | This compound-A competitively displaces [¹²⁵I]α-bungarotoxin. | mdpi.com |

| Relative Affinity | Comparison between nAChR subtypes | Exhibits lower affinity for neuronal α7 nAChR compared to muscle-type nAChR. | mdpi.com |

| Potency | General | Acts as a direct competitive antagonist. | mdpi.com |

Electrophysiological Techniques for Ion Channel Studies

Electrophysiological techniques are critical for functionally characterizing the effects of prorocentrolides on ion channels. ualberta.ca The patch-clamp technique, and specifically two-electrode voltage-clamp recording, is a gold standard for these investigations. ualberta.caresearchgate.net This method allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell. ualberta.ca

In this compound research, Xenopus laevis oocytes are a widely used expression system. mdpi.comualberta.ca These oocytes can be engineered to express specific ion channel subtypes, such as the human α7 nAChR, or can have receptor-rich membranes, like those containing the muscle-type α1₂β1γδ nAChR, incorporated into their own membranes. mdpi.comresearchgate.net

The experimental setup involves impaling an oocyte with two microelectrodes and maintaining a constant membrane potential (a voltage clamp), typically around -60 mV. mdpi.com The endogenous agonist for the receptor, acetylcholine (ACh), is then applied to the oocyte, which elicits a measurable inward ionic current as the channel opens. mdpi.com To test the effect of this compound, the oocyte is exposed to the toxin, and the change in the ACh-induced current is recorded. mdpi.com

Studies using this methodology have revealed that this compound-A does not activate nAChRs on its own (i.e., it has no agonist properties). nih.govmdpi.com Instead, it functions as an inhibitor, blocking the inward current evoked by ACh. mdpi.com Functional studies on Xenopus oocytes expressing the human α7 nAChR determined an IC₅₀ value of 1660 nM for the inhibitory action of this compound-A. mdpi.comresearchgate.net

Table 2: Summary of Electrophysiological Studies on this compound-A

| Technique | Expression System | Receptor Studied | Key Finding | Citation |

|---|---|---|---|---|

| Two-Electrode Voltage Clamp | Xenopus oocytes | Human α7 nAChR | No agonist activity observed. | mdpi.com |

| Two-Electrode Voltage Clamp | Xenopus oocytes | Muscle-type α1₂β1γδ nAChR | No agonist activity observed. | mdpi.com |

| Two-Electrode Voltage Clamp | Xenopus oocytes | Human α7 nAChR | Inhibits ACh-induced currents with an IC₅₀ of 1.66 µM. | mdpi.comresearchgate.net |

Omics Technologies in this compound Research

Transcriptomics for Gene Expression Analysis in Producer Organisms

Transcriptomics provides a powerful lens to view the genetic underpinnings of toxin production in dinoflagellates like Prorocentrum species. researchgate.net This technology focuses on sequencing the complete set of RNA transcripts (the transcriptome) in an organism under specific conditions. By analyzing the transcriptome, researchers can identify the genes that are actively being expressed. frontiersin.org

In the context of this compound, which is a complex polyketide, a key application of transcriptomics is the identification of polyketide synthase (PKS) genes. researchgate.net Dinoflagellates are known to utilize a combination of Type I modular and single-domain PKS proteins to assemble these complex molecules. researchgate.net The process involves generating millions of sequencing reads (e.g., using an Illumina platform) from cultured Prorocentrum lima and assembling them into a comprehensive transcriptome. researchgate.net This allows for the discovery and annotation of PKS gene fragments and even large, multi-module PKS transcripts, which are hypothesized to work in concert to synthesize the this compound backbone. researchgate.net

Proteomics for Protein Interaction and Target Identification

Proteomics aims to identify the entire complement of proteins in a biological sample and is crucial for discovering the specific protein targets of bioactive compounds like this compound. biognosys.com Advanced mass spectrometry-based proteomics methods can reveal both on- and off-target binding events, which is essential for understanding a compound's mechanism of action. biognosys.compatsnap.com

Several chemical proteomics strategies are available for target identification. nih.gov Activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are two major workflows. mdpi.com Other innovative, label-free methods include Target Identification by Chromatographic Co-elution (TICC), where drug-protein interactions are monitored by liquid chromatography separation of cell lysates, and Limited Proteolysis-Mass Spectrometry (LiP-MS), which identifies targets by detecting how drug binding changes a protein's structural stability and susceptibility to enzymatic digestion. biognosys.comnih.govnih.gov While these specific techniques have not yet been explicitly detailed in published this compound studies, they represent the cutting-edge approaches used to identify targets such as the nAChR, which is the confirmed target of this compound-A. mdpi.comresearchgate.net

Metabolomics for Biosynthetic Pathway Elucidation

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system and is a key technology for unraveling the biosynthetic pathways of natural products like this compound. nih.govresearchgate.net By using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can obtain a snapshot of the metabolome of the producer organism, Prorocentrum lima. nih.gov

To elucidate a biosynthetic pathway, scientists can compare the metabolite profiles of the organism under different conditions or at different growth phases. nih.gov Integrated analysis of metabolomic and transcriptomic data is particularly powerful. frontiersin.org This multi-omics approach allows researchers to correlate the presence of specific precursor molecules, intermediates, and the final this compound product with the expression levels of candidate biosynthetic genes (like PKS genes). frontiersin.orgnih.gov This helps to map the step-by-step enzymatic reactions that construct the complex this compound structure from simpler metabolic building blocks. researchgate.net

Metagenomic and Genomic Insights into Microbial Interactions and Toxin Production

Metagenomics and genomics offer a broader ecological and evolutionary perspective on this compound production. Genomics involves sequencing the entire genome of the producer organism, Prorocentrum lima, to identify biosynthetic gene clusters (BGCs) responsible for toxin synthesis. nih.gov These BGCs contain all the necessary genes—such as PKS genes, tailoring enzymes, and transporters—for producing a specific secondary metabolite. nih.gov

Metagenomics expands this analysis to the entire microbial community associated with Prorocentrum. researchgate.net A study of a Prorocentrum bloom in the East China Sea used shotgun metagenome sequencing to analyze the prokaryotic community structure. researchgate.netsemanticscholar.org It revealed that Proteobacteria, particularly Alphaproteobacteria and Gammaproteobacteria (including Vibrio spp.), were dominant. researchgate.netsemanticscholar.org The analysis also identified the functional potential of the microbial community, such as genes for nutrient cycling (e.g., alkaline phosphatases like phoA, phoD, and phoX) that could influence the growth and metabolic state of the dinoflagellate. researchgate.netsemanticscholar.org Understanding these symbiotic or competitive interactions is crucial, as the associated bacteria may play a role in facilitating or even contributing to toxin biosynthesis in dinoflagellates. researchgate.net

Future Directions and Emerging Research Avenues in Prorocentrolide Studies

Untapped Potential in Biosynthetic Pathway Engineering

The biosynthesis of prorocentrolides in their native dinoflagellate producers, such as Prorocentrum lima, remains largely unexplored. frontiersin.orgfrontiersin.org These compounds are presumed to be polyketides, synthesized via the acetate (B1210297) pathway by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netmdpi.com However, the specific genes and enzymatic machinery responsible for constructing the intricate prorocentrolide scaffold have not been identified. This knowledge gap represents a significant opportunity for future research.

Key challenges in this area include the complex genetics of dinoflagellates, which have large, uniquely organized genomes that make genetic manipulation difficult. frontiersin.orgfrontiersin.org Despite these hurdles, advancements in genomic and transcriptomic sequencing offer a path to identify candidate PKS gene clusters. Future work will likely focus on:

Genome Sequencing and Bioinformatic Analysis: Sequencing the genomes of this compound-producing Prorocentrum strains to identify the polyketide synthase gene clusters responsible for their production.

Heterologous Expression: Attempting to express the identified dinoflagellate PKS genes in more tractable host organisms, such as bacteria or yeast, to produce this compound precursors or the final molecule. This would circumvent the low and unreliable yields from dinoflagellate cultures. frontiersin.org

Enzymatic Studies: Characterizing the function of individual enzymatic domains within the PKS to understand how the complex carbon skeleton, including its unique spiroimine core, is assembled.

Successfully engineering the biosynthetic pathway would not only provide a sustainable supply of prorocentrolides for research but also enable the creation of novel analogues through targeted gene modification, a process known as "unnatural" natural product biosynthesis.

Advancements in Synthetic Methodology for this compound and its Analogs

The chemical synthesis of prorocentrolides presents a formidable challenge due to their large macrocyclic structures, numerous stereocenters, and complex functionalities. frontiersin.org To date, a total synthesis of this compound has not been reported, which severely limits the availability of these compounds for in-depth biological and pharmacological studies. frontiersin.orgresearchgate.net

Future synthetic efforts are crucial and are expected to advance on several fronts:

Total Synthesis: The primary goal remains the completion of the first total synthesis of a this compound. This would unambiguously confirm its structure and provide access to quantities needed for extensive research. Such an endeavor would likely spur the development of new synthetic methods for constructing complex macrocycles and polycyclic ether systems. nih.gov

Convergent Fragment-Based Synthesis: Strategies that assemble the molecule from several complex fragments are likely to be pursued, similar to approaches used for other large marine toxins like okadaic acid. frontiersin.orgfrontiersin.org

Analog Synthesis: A key objective is the synthesis of simplified or modified analogs of this compound. mdpi.com By systematically altering different parts of the molecule, chemists can probe which structural features are essential for its biological activity. For instance, synthetic analogs of the spiroimine core could help confirm its role as the primary pharmacophore for nAChR antagonism. mdpi.com This approach is vital for developing structure-activity relationships (SAR) that can guide the design of new therapeutic leads. dntb.gov.ua

These synthetic advancements are critical for overcoming the supply bottleneck and unlocking the therapeutic potential of the this compound family.

Novel Insights from Comprehensive Ecological and Environmental Studies

Prorocentrolides are secondary metabolites produced by benthic dinoflagellates, which are influenced by a variety of environmental conditions. frontiersin.orgmdpi.com Understanding the ecological role of these toxins and the factors that drive their production is essential for predicting harmful algal blooms (HABs) and managing their impact on marine ecosystems and seafood safety. acs.org

Future research in this area should focus on:

Environmental Triggers: Investigating how physical and chemical parameters such as temperature, salinity, light intensity, and nutrient availability affect the growth of this compound-producing dinoflagellates like Prorocentrum lima and their toxin production. researchgate.netmdpi.com Studies have shown that the proliferation of P. lima can be positively correlated with temperature and salinity. researchgate.net

Ecological Function: Elucidating the precise ecological purpose of prorocentrolides. It is hypothesized that these toxins serve as a defensive mechanism against grazing predators or inhibit the growth of competing microorganisms (allelopathy). frontiersin.orgfrontiersin.org Controlled laboratory experiments involving co-culturing Prorocentrum with predators and competitors can test these hypotheses directly. e-algae.org

Biogeographical Distribution: Mapping the global distribution of this compound-producing species and their toxins. The use of advanced molecular techniques, such as environmental DNA (eDNA) metabarcoding, can help identify the presence of toxic species even at low abundances, providing early warnings for potential HABs. mdpi.com

Toxin Fate and Transport: Studying how prorocentrolides move through the marine food web, from phytoplankton to shellfish and potentially to higher trophic levels. This includes understanding their chemical stability and transformation in the environment and in other organisms. mdpi.com

These ecological studies will provide a holistic view of prorocentrolides within their natural context, improving our ability to manage their risks and understand the complex chemical interactions that shape marine ecosystems.

Integration of Computational Approaches in this compound Research

Computational chemistry has become an indispensable tool in the study of complex natural products. For prorocentrolides, these methods are crucial for understanding their structure, function, and interactions with biological targets, thereby guiding experimental research.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at an atomic level. nih.govmdpi.com

For this compound research, these methods are particularly valuable:

Target Interaction Analysis: Molecular docking has already been used to model the binding of this compound-A to the nicotinic acetylcholine (B1216132) receptor (nAChR). mdpi.comnih.gov These studies revealed that, unlike other cyclic imine toxins, this compound-A appears to lack a key hydrogen bond, which may explain its weaker affinity for the receptor. mdpi.comnih.gov

Refining Binding Poses: MD simulations can be used to refine the initial binding poses generated by docking, providing a more dynamic and realistic picture of the protein-ligand complex and its stability over time. nih.govfrontiersin.org

Predicting Analog Affinity: As new synthetic analogs of this compound become available, docking and MD simulations can be used to predict their binding affinity and guide the synthesis of more potent or selective compounds. biorxiv.org This in silico screening can prioritize which analogs are most promising for synthesis and biological testing, saving time and resources.

Future studies will likely combine these simulations with experimental data to build highly accurate models of how prorocentrolides interact with their biological targets, paving the way for the rational design of new pharmacological tools.

The complex three-dimensional structure of prorocentrolides, with their multiple stereocenters, is a key determinant of their biological activity. acs.org Quantum mechanical (QM) calculations are essential for accurately determining these structures and understanding their electronic properties.

Emerging applications in this compound research include:

Stereochemical Assignment: QM calculations of NMR chemical shifts and coupling constants are powerful tools for determining the relative and even absolute configuration of complex molecules. researchgate.netcsic.es This approach, often used in methods like the DP4+ probability analysis, has been decisive in the structural elucidation of other complex marine natural products and will be vital for confirming the stereochemistry of new this compound analogs. acs.orgcsic.es

Conformational Analysis: Prorocentrolides are flexible macrocycles that can exist in multiple conformations. QM methods can calculate the energies of these different conformations to determine which are the most stable and likely to be biologically active. mdpi.com

Understanding Reactivity and Function: By calculating the electronic structure of the molecule, QM can provide insights into the reactivity of different functional groups. This can help explain the mechanism of action, for example, by analyzing the properties of the cyclic imine pharmacophore that are critical for receptor binding. mdpi.com

The integration of these high-level computational methods will continue to be crucial for solving complex structural problems and building a detailed understanding of the relationship between the chemical structure of prorocentrolides and their biological function.

Table of this compound Analogs

| Compound Name | Source Organism(s) | Reference(s) |

|---|---|---|

| This compound (this compound-A) | Prorocentrum lima | mdpi.commdpi.comresearchgate.net |

| This compound B | Prorocentrum maculosum | mdpi.commdpi.com |

| This compound C | Prorocentrum lima | mdpi.comacs.org |

| 4-Hydroxythis compound | Prorocentrum lima | mdpi.comacs.org |

| 30-Sulfate this compound | Prorocentrum lima | mdpi.com |

| 18-O-Acetyl-4-hydroxythis compound | Prorocentrum lima | nih.gov |

Q & A

Q. What analytical methodologies are recommended for structural elucidation of prorocentrolide analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving substituent configurations. Use 1D (¹H, ¹³C) and 2D techniques (COSY, TOCSY, HSQC, HMBC, ROESY) to assign chemical shifts and correlate protons/carbons. For example, ROESY correlations in this compound-A (R7=CH₃, R8=OH) resolve spatial proximity of H-17/H-22 and H-47/H-50 . Solvent choice (e.g., CD₃OD vs. DMSO-d₆) impacts peak resolution, as seen in this compound-C’s NMR spectra . HR-ESI MS validates molecular formulas (e.g., this compound-B’s SO₄²⁻ group) .

Q. How do substituent variations among this compound analogs affect bioactivity screening?

Q. What are the primary biological sources of prorocentrolides, and how are they isolated?

- Methodological Answer : Prorocentrolides are produced by benthic dinoflagellates (Prorocentrum lima, P. maculosum). Isolation involves:

Advanced Research Questions

Q. How can conflicting structural data for this compound analogs be resolved?

- Methodological Answer : Address discrepancies (e.g., R2=CH₂= vs. CH₃ in dihydro analogs) via:

- J-Based Configuration Analysis (JBCA) : Determine relative configurations using coupling constants (e.g., C-14 to C-18 in this compound-C) .

- Molecular Modeling : Chem3D or DFT simulations to visualize steric hindrance and validate ROESY correlations .

Q. What experimental designs are optimal for assessing this compound toxicity mechanisms?

- Methodological Answer :

Q. How can SAR studies be optimized for this compound-derived drug candidates?

- Methodological Answer :

- Synthetic Modifications : Introduce acetyl/methyl groups (e.g., 14-O-acetyl-4-hydroxy this compound) via esterification .

- Data Integration : Multivariate analysis (PCA or PLS) to correlate substituent patterns (R1–R8) with bioactivity .

Data Contradiction and Validation

Q. How to reconcile discrepancies in cytotoxicity data across this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.